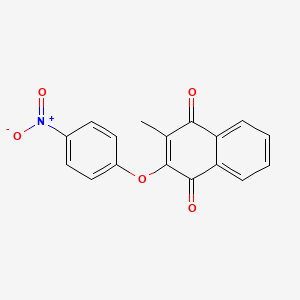
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system substituted with a methyl group, a nitrophenoxy group, and two ketone functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and a naphthoquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and etherification reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the nitrophenoxy group but shares the naphthoquinone core.
3-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks the methyl and phenoxy groups.
2-Methyl-3-phenoxynaphthalene-1,4-dione: Similar structure but without the nitro group.
Uniqueness
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is unique due to the presence of both the nitrophenoxy and methyl groups on the naphthoquinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92177-51-0 |
|---|---|
Molekularformel |
C17H11NO5 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
2-methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c1-10-15(19)13-4-2-3-5-14(13)16(20)17(10)23-12-8-6-11(7-9-12)18(21)22/h2-9H,1H3 |
InChI-Schlüssel |
DXNDKXDUZPQHOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


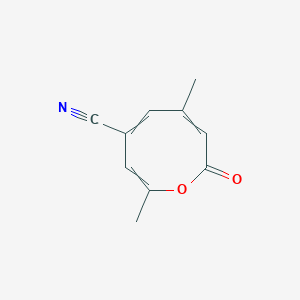

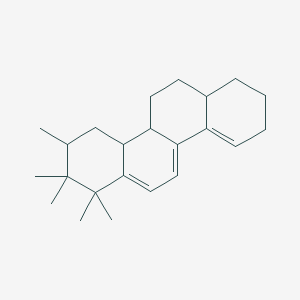


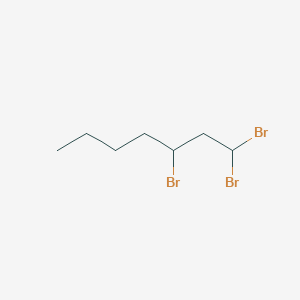



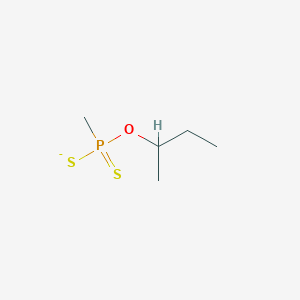

![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)


